Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:
- A methyl ester group at position 6 of the benzothiazole core.
- A 4-isopropoxybenzamido substituent at position 2, linked via an amide bond. Such derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or anticancer candidates .
Properties
IUPAC Name |
methyl 2-[(4-propan-2-yloxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11(2)25-14-7-4-12(5-8-14)17(22)21-19-20-15-9-6-13(18(23)24-3)10-16(15)26-19/h4-11H,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYMTVWXWKCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using 4-isopropoxybenzoic acid and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Ester Groups : Methyl esters (as in the target compound) balance solubility and cell permeability, while ethyl or tert-butyl esters (e.g., ) improve metabolic stability but may reduce aqueous solubility.
- Amide Substituents : The 4-isopropoxybenzamido group offers moderate steric bulk compared to Boc-piperazine () or fluoromethylpyrrole (), which may influence target binding kinetics.
Key Observations :
- Microwave-assisted synthesis () reduces reaction times but requires precise power control.
- Precursor synthesis (e.g., methyl 2-aminobenzo[d]thiazole-6-carboxylate in ) achieves high yields via bromine-mediated cyclization, enabling downstream functionalization.
Table 3: Activity and Physical Data
Biological Activity
Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. This compound is characterized by its unique structure, which includes a thiazole ring and an isopropoxybenzamido group, contributing to its biological efficacy.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various studies. It has shown significant activity against several bacterial strains:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
- Candida tropicalis
In a comparative study, the compound was evaluated alongside standard antibiotics, revealing a notable zone of inhibition against these pathogens. The results indicated that the presence of electron-withdrawing groups, such as nitro groups in related compounds, could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | S. aureus | E. coli | P. aeruginosa | C. tropicalis |
|---|---|---|---|---|
| Standard | +++ | - | +++ | +++ |
| GG4 | +++ | - | - | +++ |
| GG5 | + | - | - | ++ |
| GG6 | - | - | - | + |
| GG7 | - | - | - | ++ |
| GG8 | - | - | - | - |
Key:
+++ Diameter of zone of inhibition between 11 and 16 mm
++ Diameter of zone of inhibition between 5 and 10 mm
- Diameter of zone of inhibition between 2 and 5 mm
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The thiazole ring is believed to interact with specific enzymes and receptors that are critical in cancer pathways, potentially leading to reduced tumor growth and enhanced cell death in malignant cells.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Enzyme Inhibition: The thiazole moiety can inhibit enzymes involved in bacterial metabolism or inflammatory processes.
- Receptor Modulation: The compound may modulate receptor activity involved in pain and inflammation pathways.
- Cellular Apoptosis: It can induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial interactions.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Synthesis and Characterization : The synthesis typically involves multiple steps starting from thioamide precursors through Hantzsch thiazole synthesis methods. Characterization techniques such as IR spectroscopy and NMR have confirmed the structure.
- Biological Evaluation : In vitro studies have demonstrated the compound's effectiveness against various microbial strains, with comparisons made to established antibiotics .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the benzamido group can significantly affect biological activity, highlighting the importance of structural variations for enhancing efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzothiazole intermediates. For example, nucleophilic substitution of 2-bromo precursors with amines (e.g., methylamine) under basic conditions (e.g., K₂CO₃ in THF/DMSO) can yield the amide functionality. Optimization includes controlling temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, gradient elution with PE/EtOAc) is critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is crucial for confirming substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like ester carbonyls (≈1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity >97%, and X-ray crystallography resolves crystal packing and hydrogen-bonding networks .
Q. How does the presence of the 4-isopropoxybenzamido group influence the compound's solubility and reactivity?
- Methodological Answer : The isopropoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity studies show that the electron-donating isopropoxy group stabilizes intermediates in nucleophilic acyl substitution reactions. Solubility can be modulated using co-solvents (e.g., DMSO:water mixtures) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reaction pathways of this compound?
- Methodological Answer : DFT methods (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and transition states. For example, exact-exchange terms in hybrid functionals improve accuracy in predicting thermochemical properties like bond dissociation energies. Computational workflows involve geometry optimization, frequency analysis, and solvent-effect modeling (e.g., PCM) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across structural analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects (e.g., chloro vs. isopropoxy groups) on target binding. For instance, replacing 4-chloro with 4-isopropoxy in benzothiazole derivatives alters interactions with DNA gyrase or apoptosis pathways. Dose-response assays and proteomic profiling (e.g., Western blotting for caspase-3 activation) clarify mechanistic divergences .
Q. What crystallographic tools and software are recommended for resolving complex hydrogen-bonding networks in its solid-state structure?
- Methodological Answer : X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed using SHELXT for structure solution and SHELXL for refinement. ORTEP-3 visualizes anisotropic displacement parameters, while Mercury software analyzes π-π stacking and C–H···N interactions. For hydrates, PLATON validates solvent-accessible voids .
Q. How do reaction mechanisms differ when synthesizing derivatives with allyl or morpholine substituents?
- Methodological Answer : Allyl groups undergo radical or electrophilic addition (e.g., in thiol-ene click reactions), requiring radical initiators (AIBN) or UV light. Morpholine derivatives form via SN2 reactions with 4-(2-chloroethyl)morpholine, where steric hindrance from the isopropoxy group necessitates elevated temperatures (≈120°C) and prolonged reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
